molecular formula C19H27N3O3 B2382356 4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid CAS No. 1047678-80-7

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Cat. No.: B2382356
CAS No.: 1047678-80-7
M. Wt: 345.443
InChI Key: RSEBVPJDKDUCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanophenyl group, an ethylhexyl group, and an oxobutanoic acid moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Amidation Reactions:

    Oxidation Reactions: Oxidation steps are often required to introduce the oxo group into the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid: shares similarities with other compounds that have cyanophenyl and amino functionalities.

    2-((2-Ethylhexyl)amino)-4-oxobutanoic acid: Lacks the cyanophenyl group but has similar amino and oxo functionalities.

    4-((2-Cyanophenyl)amino)-4-oxobutanoic acid: Contains the cyanophenyl group but lacks the ethylhexyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-5-8-14(4-2)13-21-17(19(24)25)11-18(23)22-16-10-7-6-9-15(16)12-20/h6-7,9-10,14,17,21H,3-5,8,11,13H2,1-2H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEBVPJDKDUCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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